1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an amino group and a fluorine atom on the phenyl ring, as well as a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
- The compound’s primary target is histone deacetylase-3 (HDAC3) . HDACs are enzymes that regulate gene expression by modifying histones through acetylation and deacetylation .
- HDAC3 belongs to the class-I HDACs and plays a crucial role in epigenetic modifications, cell proliferation, and gene expression .
- It interacts with HDAC3, leading to its degradation. However, it does not show degradation for other targeted HDAC isoforms .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to interact with histone deacetylases (HDACs), which are important enzymes that regulate gene expression by acetylating and deacetylating histones . Specifically, it has been designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with HDAC3. It has been shown to have potent inhibitory activity against human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line . It can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HDAC3. It inhibits the activity of HDAC3, leading to changes in gene expression .
Metabolic Pathways
Given its interaction with HDAC3, it may be involved in pathways related to gene expression and histone modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the amino and fluorine groups: The phenyl ring can be functionalized with an amino group and a fluorine atom through electrophilic aromatic substitution reactions. This may involve the use of reagents such as nitrofluorobenzene, followed by reduction to introduce the amino group.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Amino-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(2-Amino-4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of fluorine, potentially altering its chemical and biological properties.
1-(2-Amino-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid:
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding interactions in various applications.
Properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIYLIUHNJQXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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